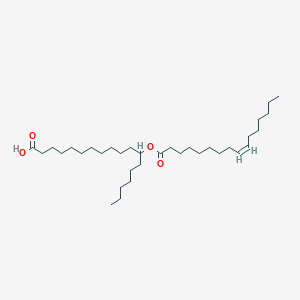

12-POHSA

Description

Properties

IUPAC Name |

12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYATLPMKFNWBI-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210295 | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2042646-31-9 | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Bioactive Lipid 12-POHSA: A Comprehensive Technical Overview

The full chemical name for 12-POHSA is 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This molecule belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is an ester formed from the linkage of palmitoleic acid to the 12th carbon of 12-hydroxystearic acid (12-HSA).[1] Emerging research has highlighted this compound and other FAHFAs as significant bioactive lipids with potential therapeutic applications in metabolic and inflammatory diseases.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₄O₄ | [2] |

| Molecular Weight | 536.9 g/mol | [2] |

| CAS Number | 2042646-31-9 | |

| Appearance | Solid | [2] |

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realms of metabolic regulation and anti-inflammatory responses. These effects are primarily mediated through its interaction with specific cellular signaling pathways.

Anti-diabetic Effects

This compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). While specific quantitative data for this compound is still emerging, studies on the broader FAHFA class, including palmitic acid esters of hydroxy stearic acids (PAHSAs), have demonstrated significant improvements in glucose tolerance and insulin sensitivity.[3][4] These effects are attributed, at least in part, to the activation of G protein-coupled receptor 120 (GPR120), a receptor for fatty acids.[3][5]

The proposed signaling pathway for GPR120 activation by FAHFAs, including this compound, is depicted below.

References

- 1. ZFIN ChEBI: 12-[(9Z)-hexadecenoyloxy]octadecanoic acid [zfin.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxy-10(E)-heptadecenoic Acid (12-POHSA/12-HHT): A Technical Guide on its Discovery, Endogenous Presence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-hydroxy-10(E)-heptadecenoic acid, a lipid mediator more commonly known in scientific literature as 12-hydroxyheptadecatrienoic acid (12-HHT). Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, 12-HHT is now recognized as a key endogenous ligand for the leukotriene B4 receptor 2 (BLT2), playing a significant role in a variety of physiological and pathological processes. This document details the discovery of 12-HHT, its biosynthetic and metabolic pathways, and its endogenous presence in human biological fluids. Furthermore, it elucidates the signaling cascades initiated upon its binding to the BLT2 receptor and provides detailed experimental methodologies for its extraction and quantification. This guide is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the 12-HHT/BLT2 signaling axis.

Discovery and Historical Context

12-Hydroxyheptadecatrienoic acid (12-HHT) was first identified in 1973 by Wlodawer, Samuelsson, and Hamberg as a product of arachidonic acid metabolism by microsomes from sheep seminal vesicle glands and intact human platelets[1]. For many years following its discovery, 12-HHT was largely regarded as a biologically inactive byproduct of prostaglandin (B15479496) and thromboxane A2 (TXA2) synthesis[1][2]. This perception shifted dramatically with the discovery that 12-HHT is a potent and endogenous high-affinity ligand for the G protein-coupled receptor, BLT2[2][3]. This finding repositioned 12-HHT as a bioactive lipid mediator with significant signaling roles.

The identification of 12-HHT as the natural ligand for BLT2 was the result of an unbiased ligand screening approach. Researchers utilized lipid extracts from various rat tissues and screened for agonistic activity on cells expressing the BLT2 receptor[3][4]. Lipid fractions from the rat small intestine showed potent BLT2 agonistic activity, and subsequent purification and analysis using high-performance liquid chromatography (HPLC) and mass spectrometry identified the active compound as 12-HHT[3][4].

Endogenous Presence of 12-HHT

12-HHT is an abundant fatty acid found in various tissues and bodily fluids[2]. Its production is particularly notable in activated platelets and macrophages[4]. While comprehensive quantitative data across all human tissues remains an area of active research, studies have successfully quantified endogenous levels of 12-HHT in human blood.

Table 1: Endogenous Concentrations of 12(S)-HHT in Human Blood

| Biological Fluid | Mean Concentration (ng/mL) | Standard Error of the Mean (SEM) | Analytical Method | Reference |

| Serum | 1,849 | 308 | UHPLC-ECAPCI/HRMS | [4] |

| Plasma | 30.9 (4h LPS stimulation) | 2.8 | UHPLC-ECAPCI/HRMS | [4] |

| Plasma | 61.44 (24h LPS stimulation) | 7 | UHPLC-ECAPCI/HRMS | [4] |

| Plasma (unstimulated) | Measurable levels detected | - | UHPLC-ECAPCI/HRMS | [4] |

Note: The data for plasma under LPS stimulation indicates that 12-HHT levels can be dynamically regulated during inflammatory responses.

Biosynthesis and Metabolism

The primary pathway for 12-HHT biosynthesis begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Thromboxane synthase (TXAS) then acts on PGH2, catalyzing its conversion into thromboxane A2 (TXA2), malondialdehyde (MDA), and 12-HHT in roughly equimolar amounts[5].

There is also evidence for a non-enzymatic rearrangement of PGH2 that can lead to the formation of 12-HHT[2]. Once formed, 12-HHT can be further metabolized. The primary metabolic pathway involves the oxidation of 12-HHT to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT or 12-keto-HHT) by the enzyme 15-hydroxyprostaglandin dehydrogenase (NAD+)[1].

References

- 1. 12-Hydroxyheptadecatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]

12-POHSA: A Novel Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-palmitoleoyl-oxy-stearic acid (12-POHSA), a recently identified member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. This document details the current understanding of this compound's biological activities, including its role in stimulating insulin (B600854) secretion and its potential anti-inflammatory effects. We present detailed experimental protocols for the synthesis, quantification, and functional characterization of this compound, drawing from established methodologies for FAHFA analysis. Furthermore, this guide illustrates the key signaling pathways, GPR120 and PPARγ, through which this compound may exert its effects. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this novel lipid metabolite.

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids first discovered in 2014 that have garnered significant interest due to their beneficial metabolic and anti-inflammatory effects[1]. These lipids are esters of a fatty acid and a hydroxy fatty acid. The specific regio- and stereochemistry of the ester linkage, as well as the identity of the fatty acid and hydroxy fatty acid, give rise to a large number of potential FAHFA isomers, each with potentially distinct biological activities.

This compound is a specific FAHFA isomer, consisting of palmitoleic acid esterified to the 12-hydroxyl group of stearic acid. While research on this specific isomer is still emerging, initial studies suggest that, like other FAHFAs, this compound may play a role in glucose homeostasis and inflammation[2]. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.

Biological Activities of this compound

Effects on Insulin Secretion

FAHFAs have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Preliminary evidence suggests that this compound shares this activity[2]. The proposed mechanism involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent insulin release.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance and type 2 diabetes. Several FAHFA isomers have demonstrated potent anti-inflammatory effects, often through the activation of GPR120 and subsequent inhibition of pro-inflammatory signaling cascades like the NF-κB pathway[3][4]. While direct evidence for this compound's anti-inflammatory activity is still under investigation, its structural similarity to other anti-inflammatory FAHFAs suggests it may possess similar properties.

Quantitative Data

Specific quantitative data for this compound is limited in the current literature. The following tables present representative data based on studies of similar FAHFA isomers to provide a reference for expected experimental outcomes.

Table 1: Representative Concentration-Dependent Effects of FAHFAs

| Biological Effect | Cell Line/System | EC50 / IC50 (µM) | Reference |

| Glucose-Stimulated Insulin Secretion | MIN6 cells | 5 - 20 | [5][6] |

| Inhibition of LPS-induced TNF-α release | RAW 264.7 macrophages | 1 - 10 | [7][8] |

| Activation of GPR120 | CHO-K1 cells | 1 - 15 | [9][10] |

| Activation of PPARγ | HEK293T cells | 5 - 25 | [11][12] |

Table 2: Representative Tissue Concentrations of FAHFAs

| Tissue | Concentration Range (pmol/g or pmol/mL) | Reference |

| Adipose Tissue (mouse) | 10 - 100 | [13] |

| Serum (mouse) | 1 - 10 | [13] |

| Plasma (human) | 0.5 - 5 | [13][14] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, quantification, and functional analysis of this compound. These are based on established methods for other FAHFAs and may require optimization for this compound.

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of FAHFAs, which can be adapted for this compound.

-

Principle: A lipase (B570770) is used to catalyze the esterification of 12-hydroxystearic acid with palmitoleic acid.

-

Materials:

-

12-hydroxystearic acid

-

Palmitoleic acid

-

Immobilized Candida antarctica lipase B (CALB)

-

Anhydrous toluene (B28343)

-

Molecular sieves (3Å)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

-

-

Procedure:

-

To a round-bottom flask, add 12-hydroxystearic acid (1 equivalent) and palmitoleic acid (1.2 equivalents).

-

Add anhydrous toluene to dissolve the fatty acids.

-

Add activated 3Å molecular sieves to the reaction mixture to remove water.

-

Add immobilized CALB (10% by weight of the limiting reactant).

-

Stir the reaction mixture at 40-50°C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter off the enzyme and molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure this compound and evaporate the solvent.

-

Confirm the structure and purity of the synthesized this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological matrices.

-

Principle: Lipids are extracted from the sample, and this compound is quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.

-

Materials:

-

Biological sample (e.g., plasma, adipose tissue homogenate)

-

Isotopically labeled this compound internal standard (e.g., ¹³C-labeled)

-

Methanol (B129727), Chloroform, Water (LC-MS grade)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 column

-

-

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

To the biological sample, add the isotopically labeled internal standard.

-

Add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.

-

Add water to induce phase separation and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Resuspend the dried lipid extract in a small volume of loading buffer and apply to the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent to remove nonpolar lipids.

-

Elute the FAHFAs with a more polar solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in the initial mobile phase.

-

Inject the sample onto a C18 column.

-

Separate the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transitions would be specific for the precursor and product ions of this compound and its labeled internal standard.[15]

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to assess the effect of this compound on insulin secretion from a pancreatic β-cell line.

-

Principle: MIN6 cells are incubated with low and high glucose concentrations in the presence or absence of this compound. The amount of insulin secreted into the medium is then quantified.

-

Materials:

-

MIN6 cells

-

DMEM with 25 mM glucose

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with 2 mM glucose (low glucose)

-

KRBB with 20 mM glucose (high glucose)

-

This compound stock solution (e.g., in DMSO)

-

Insulin ELISA kit

-

-

Procedure:

-

Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

-

Wash the cells twice with KRBB containing 2 mM glucose.

-

Pre-incubate the cells in KRBB with 2 mM glucose for 1 hour at 37°C.

-

Replace the pre-incubation buffer with fresh KRBB containing 2 mM glucose (basal) or 20 mM glucose (stimulated), with or without various concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant (containing secreted insulin).

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content of the cells in each well.[5][16]

-

Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of this compound.

-

Principle: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α. The ability of this compound to inhibit this production is measured.

-

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

TNF-α ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit following the manufacturer's protocol.

-

Determine the IC50 value of this compound for the inhibition of TNF-α production.[7][8]

-

GPR120 Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound activates GPR120.

-

Principle: A host cell line (e.g., CHO-K1 or HEK293T) is co-transfected with an expression vector for GPR120 and a reporter plasmid containing a response element (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., luciferase). Activation of GPR120 by a ligand leads to a signaling cascade that results in the expression of the reporter gene.

-

Materials:

-

CHO-K1 or HEK293T cells

-

GPR120 expression vector

-

SRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

-

-

Procedure:

-

Co-transfect the host cells with the GPR120 expression vector and the SRE-luciferase reporter plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

After another 24 hours, treat the cells with various concentrations of this compound (and a vehicle control and a known GPR120 agonist as a positive control) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

PPARγ Transactivation Assay

This protocol details a reporter assay to assess the ability of this compound to activate PPARγ.

-

Principle: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression. Ligand binding to the PPARγ-LBD induces a conformational change that allows for the recruitment of coactivators and subsequent transcription of the luciferase gene.

-

Materials:

-

HEK293T cells

-

GAL4-PPARγ-LBD expression vector

-

GAL4-UAS-luciferase reporter plasmid

-

Transfection reagent

-

This compound stock solution

-

A known PPARγ agonist (e.g., rosiglitazone) as a positive control

-

Luciferase assay reagent

-

-

Procedure:

-

Co-transfect HEK293T cells with the GAL4-PPARγ-LBD and GAL4-UAS-luciferase plasmids.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

After another 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Determine the fold activation of luciferase expression relative to the vehicle control.[11][12]

-

Signaling Pathways and Experimental Workflows

GPR120 Signaling Pathway

This compound is hypothesized to activate GPR120, a G-protein coupled receptor expressed in various cell types, including adipocytes and macrophages. Activation of GPR120 can lead to both Gαq-mediated and β-arrestin-2-mediated signaling cascades.

Caption: Proposed GPR120 signaling pathways activated by this compound.

PPARγ Signaling Pathway

As a lipid molecule, this compound may also function as an endogenous ligand for the nuclear receptor PPARγ. Activation of PPARγ plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.

Caption: Overview of the PPARγ signaling pathway potentially activated by this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: A logical workflow for the synthesis and biological characterization of this compound.

Conclusion

This compound represents a promising new molecule within the exciting class of FAHFA lipids. Its structural similarity to other bioactive FAHFAs suggests its potential as a modulator of glucose metabolism and inflammation. This technical guide provides a foundational resource for researchers aiming to elucidate the specific biological functions and therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for rigorous scientific investigation into this novel endogenous lipid. Further research is warranted to establish the precise quantitative effects of this compound and to validate its role in metabolic health and disease.

References

- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancreatic beta-cell-to-beta-cell interactions are required for integrated responses to nutrient stimuli: enhanced Ca2+ and insulin secretory responses of MIN6 pseudoislets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 9. Cellosaurus cell line CHO-GPR120 (CVCL_U007) [cellosaurus.org]

- 10. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. msacl.org [msacl.org]

- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Role of 12-POHSA in Metabolic Syndrome: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the emerging role of 12-palmitoyloxy-octadecanoic acid (12-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, in the context of metabolic syndrome. It consolidates current research on its mechanisms of action, therapeutic potential, and the experimental basis for these findings.

Introduction: Metabolic Syndrome and a Novel Endogenous Lipid

Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension.[1][2][3] This condition significantly elevates the risk for developing type 2 diabetes (T2D) and cardiovascular disease.[3] The pathophysiology of MetS is complex, with chronic low-grade inflammation, adipose tissue dysfunction, and impaired insulin signaling as central pillars.[1][2][4]

In the search for endogenous molecules that regulate metabolic homeostasis, a novel class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), was discovered. Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a subset of this family with demonstrated anti-diabetic and anti-inflammatory properties.[5][6][7][8] Serum and adipose tissue levels of PAHSAs have been found to be reduced in insulin-resistant humans and in high-fat diet (HFD)-fed mice, suggesting a role in metabolic health.[6][7] This guide focuses on this compound, a specific isomer within this promising class of lipids.

Core Mechanism of Action: GPR40/FFA1R Activation

The primary molecular target identified for PAHSAs, including this compound, is the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1R).[6][7][9] GPR40 is highly expressed in pancreatic β-cells and intestinal L-cells, positioning it as a key regulator of insulin and glucagon-like peptide-1 (GLP-1) secretion.[9][10]

PAHSAs act as selective agonists for GPR40.[6] Upon binding, they activate a Gαq/11-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular Ca²⁺ concentrations.[11] This elevation in cytosolic Ca²⁺ is a critical signal for the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[10][11][12]

Effects on Glucose Homeostasis and Insulin Sensitivity

Chronic administration of PAHSAs has been shown to improve glucose tolerance and enhance insulin sensitivity in both standard chow-fed and HFD-fed mouse models of insulin resistance.[5][6][7][9] These beneficial effects occur without significant alterations in body weight.[6][7]

Enhancement of Insulin Secretion

By activating GPR40, PAHSAs augment GSIS.[6][9] This effect is glucose-dependent, a key feature for a potential therapeutic agent as it minimizes the risk of hypoglycemia.[12] Blocking GPR40 in vivo reverses the improvements in glucose tolerance seen with PAHSA treatment and directly inhibits the PAHSA-mediated augmentation of insulin secretion in isolated human islets.[6][7]

Stimulation of GLP-1 Secretion

In addition to their direct effects on β-cells, PAHSAs also stimulate the secretion of GLP-1.[6][9] GPR40 is expressed on enteroendocrine L-cells in the gut, and its activation is known to contribute to GLP-1 release.[9] GLP-1 further potentiates insulin secretion, suppresses glucagon (B607659) release, and has independent beneficial effects on insulin sensitivity.[9] Blockade of the GLP-1 receptor partially reduces the positive effects of PAHSAs on glucose tolerance, highlighting the importance of this indirect mechanism.[6][7]

Improved Systemic Insulin Sensitivity

PAHSA treatment enhances systemic insulin sensitivity by improving the action of insulin in key metabolic tissues.[5][8]

-

Liver: PAHSAs enhance insulin's ability to suppress endogenous glucose production (EGP).[5][8] This is achieved through both direct and indirect mechanisms. Directly, PAHSAs can inhibit glucagon-stimulated EGP in isolated hepatocytes.[8] Indirectly, they suppress lipolysis in white adipose tissue (WAT), reducing the flux of free fatty acids (FFAs) to the liver, which in turn improves hepatic insulin sensitivity.[8]

-

Muscle and Heart: Chronic PAHSA treatment has been shown to augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue in HFD-fed mice.[5]

Table 1: Summary of Quantitative Effects of PAHSA Treatment on Metabolic Parameters

| Parameter | Animal Model | Treatment Details | Key Result | Reference |

| Serum/Tissue PAHSA Levels | Chow- and HFD-fed mice | Chronic administration | ~1.4 to 3-fold increase | [6][7] |

| Insulin Sensitivity | HFD-fed mice | Chronic 9-PAHSA (12 mg/kg/day) | Significant improvement in insulin tolerance test | [9] |

| Glucose Tolerance | HFD-fed mice | Chronic 9-PAHSA (12 mg/kg/day) | Significant improvement in glucose tolerance test | [9] |

| Endogenous Glucose Production (EGP) | HFD-fed mice | Acute PAHSA treatment | Enhanced insulin-mediated suppression of EGP | [5][8] |

| Insulin Secretion | GPR40 KO mice | Intralipid infusion | Insulin secretion reduced by ~50% vs. WT | [10] |

| Adipose Tissue Inflammation | HFD-fed mice | Chronic PAHSA treatment | Reduced macrophage infiltration and inflammatory gene expression | [9] |

Role in Adipose Tissue and Inflammation

Metabolic syndrome is characterized by a state of chronic, low-grade inflammation, often originating from dysfunctional adipose tissue.[1][2][13] Adipose tissue macrophages (ATMs) play a critical role in this process.[14]

PAHSAs exhibit significant anti-inflammatory effects. In HFD-fed mice, chronic PAHSA treatment reduces macrophage infiltration into adipose tissue and decreases the expression of pro-inflammatory genes.[9] While the direct mechanism on macrophages is still under investigation, other lipid mediators acting through receptors like PPARγ are known to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage polarization.[15][16]

There is emerging evidence that certain lipid mediators can influence the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT), processes that increase energy expenditure and are considered therapeutically beneficial for metabolic disease.[17][18][19][20] While some fatty acid metabolites have been shown to be correlated with BAT activity, the specific role of this compound in WAT browning or BAT activation requires further investigation.[21][22]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized methodologies based on published studies investigating PAHSAs.

Animal Models and Diet

-

Animals: Male C57BL/6J mice are commonly used.[5][23] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Diet-Induced Obesity: To induce insulin resistance and a metabolic syndrome phenotype, mice are fed a high-fat diet (HFD), often containing 45% or 60% of calories from fat, for a period of 8-12 weeks before the start of treatment.[5][9][23] Control groups are maintained on a standard chow diet.

PAHSA Administration

-

Method: For chronic in vivo studies, PAHSAs (e.g., 9-PAHSA) or vehicle (control) are delivered via subcutaneously implanted osmotic minipumps (e.g., Alzet).[5]

-

Dosage: A typical dose used in mice is 12 mg/kg/day.[9] PAHSAs are often dissolved in a vehicle solution such as 50% polyethylene (B3416737) glycol 400 (PEG400) in phosphate-buffered saline (PBS).

Metabolic Testing

-

Glucose Tolerance Test (GTT): Mice are fasted overnight (approx. 16 hours). A baseline blood glucose measurement is taken from the tail vein. Mice are then given an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight). Blood glucose is subsequently measured at 15, 30, 60, 90, and 120 minutes post-injection.[24]

-

Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours. After a baseline glucose measurement, they receive an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.[24]

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity. The procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of whole-body insulin sensitivity.

Tissue and Blood Analysis

-

Collection: At the end of the study, mice are fasted, and blood is collected via cardiac puncture. Tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.[24]

-

Serum Analysis: Serum is separated by centrifugation and used to measure levels of insulin, FFAs, triglycerides, and inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.[24]

-

Gene Expression: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf, Il6, Emr1/F4/80) and metabolism.

-

Histology: Adipose tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and macrophage infiltration (visualized as crown-like structures).

Conclusion and Future Directions

This compound and the broader class of PAHSAs represent a promising endogenous system for regulating metabolic health. Their mechanism of action via GPR40 activation provides a clear pathway for their beneficial effects on glucose homeostasis, insulin sensitivity, and inflammation. The ability to improve metabolic parameters in preclinical models of metabolic syndrome underscores their therapeutic potential.

Future research should focus on:

-

Human Studies: Translating the findings from rodent models to human subjects to confirm the efficacy and safety of targeting this pathway.

-

Pharmacokinetics and Drug Development: Developing stable, orally bioavailable small-molecule agonists that mimic the action of this compound on GPR40.

-

Receptor Specificity: Further elucidating the full range of receptors and signaling pathways that may be modulated by different PAHSA isomers.

-

Role in BAT/Browning: Directly investigating whether this compound or other PAHSAs can promote the activation of brown adipose tissue or the browning of white adipose tissue, which could represent an additional mechanism for improving metabolic health.

References

- 1. Metabolic syndrome: epidemiology, mechanisms, and current therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]

- 7. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TARGETING INFLAMMATION IN METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adipose tissue macrophages as potential targets for obesity and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. White adipose tissue browning and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. endocrinology.org [endocrinology.org]

- 20. Browning of White Adipose Tissue as a Therapeutic Tool in the Fight against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Brown Adipose Tissue Activation in Humans Increases Plasma Levels of Lipid Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of Fatty Acid Metabolites on Adipocytes Britening: Role of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ube4A maintains metabolic homeostasis and facilitates insulin signaling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

12-POHSA and its anti-inflammatory properties

An In-Depth Technical Guide to 12-Hydroxystearic Acid (12-POHSA) and Its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic Acid (12-HSA), occasionally referred to by acronyms such as this compound, is a saturated hydroxy fatty acid gaining significant attention for its multifaceted role in modulating inflammation, particularly within the cutaneous environment. Long utilized in the cosmetics industry for its emollient and stabilizing properties, emerging research has illuminated its potential as a bioactive compound capable of bolstering the skin's innate immune defenses and mitigating damage from environmental stressors like UV radiation.[1][2]

This technical guide provides a comprehensive overview of the known anti-inflammatory mechanisms of 12-HSA, summarizes key quantitative data from recent studies, details relevant experimental methodologies, and illustrates the core signaling pathways involved. The information is intended to serve as a foundational resource for professionals engaged in dermatological research and the development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms of 12-HSA

The anti-inflammatory and protective actions of 12-HSA are primarily attributed to two distinct, yet potentially complementary, mechanisms in the skin: the enhancement of the innate immune barrier and the mitigation of UV-induced damage.

Enhancement of Cutaneous Innate Immunity via Antimicrobial Peptide (AMP) Secretion

The most well-documented mechanism involves the ability of 12-HSA to act as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[3][4] AMPs, such as cathelicidins (e.g., LL-37) and defensins, are crucial components of the skin's first line of defense against pathogens.[2][4] The signaling cascade initiated by 12-HSA converges on pathways also used by the skin in response to bacterial stimuli or wounding.[2][3]

The specific pathway is as follows:

-

DNMT3A Activation: 12-HSA acutely activates DNA methyltransferase 3A (DNMT3A), an enzyme responsible for DNA methylation.[3][4]

-

Caspase-8 Silencing: Activated DNMT3A leads to the transcriptional silencing of the CASP8 gene, which codes for Caspase-8.[3][4][5] This downregulation of Caspase-8 is a critical initiating step.

-

Inflammasome Activation: The reduction in Caspase-8 levels triggers the activation of the inflammasome, a multi-protein complex in the cytoplasm of keratinocytes.[3][4] While Caspase-8 can be involved in inflammasome activation in some contexts, its downregulation in this specific pathway is the key trigger.[6][7][8]

-

AMP Release: The activated inflammasome orchestrates the processing and secretion of stored AMPs from the keratinocytes, releasing them to the skin's surface to fortify the immune barrier.[2][3]

Mitigation of UV-Induced Skin Damage

12-HSA demonstrates significant protective effects against damage caused by UVB radiation. This activity helps reduce the inflammatory cascade that typically follows UV exposure.[9]

The key protective actions include:

-

Reduction of Stress Markers: 12-HSA significantly reduces the UV-induced upregulation of the tumor suppressor protein p53, a key marker of cellular stress and DNA damage.[9]

-

Inhibition of Collagen Degradation: It potently inhibits the gene expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen in the dermal matrix.[9]

-

Increased Collagen Synthesis: 12-HSA stimulates the production of new Collagen Type I and Type III in dermal fibroblasts, helping to maintain the structural integrity of the skin.[9]

-

Modulation of Fibroblast Secretome: By altering the proteins secreted by fibroblasts, 12-HSA can influence the behavior of surrounding melanocytes and keratinocytes, notably through pathways like the WNT signaling pathway, to reduce melanogenesis.[9]

Receptor Interactions

While many hydroxy fatty acids exert their effects through G protein-coupled receptors (GPCRs), the direct receptor for 12-HSA has not yet been definitively identified in the reviewed literature. It is important to distinguish 12-HSA from other similar molecules:

-

GPR32: This receptor is a target for pro-resolving mediators like Resolvin D1 (RvD1), which play a key role in the active resolution of inflammation.[10][11][12] However, no direct evidence currently links 12-HSA to GPR32 activation.

-

GPR31: This receptor has been identified as a target for 12-(S)-hydroxyeicosatetraenoic acid [12-(S)-HETE], a metabolite involved in neuropathic pain signaling, but this is a distinct molecule from 12-HSA.[13]

Future research is needed to deorphanize the specific receptor(s) for 12-HSA to fully understand its signaling initiation.

Quantitative Data Summary

The following tables summarize the quantitative effects of 12-HSA as reported in scientific literature.

Table 1: Effects of 12-HSA on Markers of UV-Induced Inflammation and Damage

| Parameter | Model System | Treatment | Result | Statistical Significance | Citation |

|---|---|---|---|---|---|

| MMP-1 Gene Expression | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 83% decrease vs. irradiated control | P < 0.05 | [9] |

| p53 Upregulation | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 46% reduction vs. irradiated control | P < 0.01 | [9] |

| Sunburn Cell (SBC) Formation | Ex vivo human skin | 0.33 mM (0.1%) 12-HSA | 49% reduction vs. irradiated control | Not Specified | [9] |

| Collagen Type I Synthesis | In vitro fibroblasts | 12-HSA (dose-dependent) | Up to 96% increase | P < 0.01 | [9] |

| Collagen Type III Synthesis | In vitro fibroblasts | 12-HSA (dose-dependent) | Up to 244% increase | P < 0.01 | [9] |

| Collagen Type III Synthesis | Ex vivo human skin | 0.33-3.3 mM 12-HSA | Up to 57% increase vs. control | Not Specified |[9] |

Table 2: Effects of 12-HSA on Fibroblast Secretome and Cutaneous Immunity

| Parameter | Model System | Treatment | Result | Statistical Significance | Citation |

|---|---|---|---|---|---|

| sFRP1 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 0.77-fold change (23% decrease) | Not Specified | [9] |

| IGFBP2 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 15.07-fold increase | Not Specified | [9] |

| ANGPTL4 (WNT Antagonist) | Fibroblast secretome | 12-HSA | 2.9-fold increase | Not Specified | [9] |

| E. coli Recovery | In vivo human skin | Handwash with 12-HSA | Significantly lower vs. unwashed | Not Specified | [14] |

| AMP Gene Expression | In vitro skin cells | 12-HSA | Increased expression | Not Specified | [14] |

| Psoriasin (AMP) Secretion | In vitro skin cells | 12-HSA | Increased secretion | Not Specified | [14] |

| LL-37 (AMP) Level | Ex vivo human skin | 12-HSA | Enhanced level in epidermis | Not Specified |[14] |

Key Experimental Protocols

Detailed, step-by-step protocols are often found within the supplementary materials of publications. However, the methodologies for key experiments cited can be summarized to guide the design of future studies.

In Vitro Model: Treatment of Keratinocytes for AMP Analysis

-

Cell Culture: Primary human epidermal keratinocytes or 3D-Living Skin Equivalent (LSE) models are cultured under standard conditions until differentiation.[14][15]

-

Treatment: 12-HSA, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell culture media at various concentrations. Vehicle-only wells serve as a negative control. Cells are incubated for a specified period (e.g., 24 hours).[3][14]

-

Gene Expression Analysis (RT-qPCR): After incubation, cells are lysed, and total RNA is extracted. RNA is reverse-transcribed to cDNA. Quantitative PCR is then performed using primers specific for target AMP genes (e.g., S100A7 for psoriasin, CAMP for LL-37) and housekeeping genes for normalization.[14]

-

Protein Secretion Analysis (ELISA): The cell culture supernatant (spent media) is collected. The concentration of secreted AMPs (e.g., psoriasin, LL-37) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

Ex Vivo Model: Topical Application on Human Skin Explants

-

Tissue Preparation: Full-thickness human skin explants are obtained from elective surgeries (e.g., abdominoplasty) under ethical approval. The tissue is cut into standardized pieces (e.g., 10x10 mm) and placed in culture plates, typically at an air-liquid interface to maintain epidermal differentiation.[4][9]

-

Treatment: 12-HSA is dissolved in a vehicle like DMSO and applied topically to the epidermal surface daily for a set period (e.g., 6 days). Control explants receive the vehicle alone.[9]

-

UVB Irradiation (for UV studies): For studies on UV damage, explants are exposed to a controlled dose of UVB radiation (e.g., 1 J/cm²). The 12-HSA treatment can be applied before or after irradiation, depending on the experimental question.[9]

-

Endpoint Analysis:

-

Immunohistochemistry (IHC): Tissues are fixed, sectioned, and stained with antibodies against proteins of interest (e.g., Collagen Type III, p53). Staining intensity and localization are analyzed via microscopy.[9]

-

Histology (H&E Staining): Standard Haematoxylin and Eosin staining is used to visualize tissue morphology and to count sunburn cells (SBCs), which are apoptotic keratinocytes.[9]

-

Gene Expression (RT-qPCR): The epidermis and dermis can be separated to analyze gene expression changes (e.g., MMP1) in specific skin compartments.[9]

-

Conclusion

12-Hydroxystearic acid is an emerging bioactive lipid with significant, scientifically-validated anti-inflammatory and protective properties in the skin. Its ability to enhance the skin's innate immune barrier by stimulating AMP release via a novel DNMT3A/Caspase-8/inflammasome pathway presents a promising avenue for developing treatments for conditions characterized by a compromised skin barrier or susceptibility to infection. Furthermore, its capacity to mitigate UV-induced damage by reducing cellular stress, preventing collagen degradation, and promoting collagen synthesis highlights its potential in photo-aging and sun-care applications.

For drug development professionals, 12-HSA represents a compelling target. Future research should focus on identifying its specific cellular receptor(s), further elucidating its downstream signaling pathways, and conducting robust in vivo studies to translate these promising findings into therapeutic applications for a range of inflammatory skin disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Dnmt3a binds deacetylases and is recruited by a sequence-specific repressor to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-8 promotes NLRP1/NLRP3 inflammasome activation and IL-1β production in acute glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Roles for Caspase-8 in IL-1β and Inflammasome Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) in Potentiating Insulin Secretion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-Hydroxy-10-octadecenoic acid (12-POHSA), a hydroxylated fatty acid, is emerging as a potential modulator of insulin (B600854) secretion from pancreatic beta-cells. While direct quantitative data for this compound is limited in the current literature, a robust body of evidence for structurally similar long-chain fatty acids (LCFAs) and palmitic acid hydroxystearic acids (PAHSAs) delineates a clear mechanism of action. This mechanism is centered on the activation of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). Activation of GPR40 by these fatty acids initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This guide provides a comprehensive overview of this signaling pathway, supported by experimental protocols and illustrative diagrams, to serve as a foundational resource for research and development in this area.

Core Mechanism of Action: GPR40-Mediated Signaling

The primary mechanism by which this compound is proposed to augment insulin secretion is through its action as an agonist for GPR40, a receptor highly expressed in pancreatic beta-cells. The binding of this compound to GPR40 is believed to trigger the following signaling cascade:

-

Gαq Protein Activation: Upon ligand binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein subunit Gαq.

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC), a key enzyme in this pathway.

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Potentiation of Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC are critical for the priming and fusion of insulin-containing granules with the beta-cell membrane, resulting in the potentiation of glucose-stimulated insulin secretion.

It is crucial to note that this compound does not directly stimulate insulin secretion in the absence of glucose. Instead, it amplifies the insulin secretory response to elevated glucose levels.

Quantitative Data on Hydroxylated Fatty Acid-Induced Insulin Secretion

While specific dose-response data for this compound is not available in the reviewed literature, the following table summarizes representative quantitative data for the closely related 9-PAHSA, which also acts via GPR40. This data is intended to provide a comparative context for the expected potency of this compound.

| Compound | Cell Type/Islet | Glucose Concentration (mM) | Compound Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose alone) | Citation |

| 9-PAHSA | Human Islets | 20 | 20 | ~1.5 - 2.0 | [1] |

| 9-PAHSA | MIN6 Cells | High Glucose | 20 | Potentiation observed (exact fold-change not specified) | [1] |

Experimental Protocols

Static Insulin Secretion Assay in Isolated Islets

This protocol is adapted from established methods for assessing the effect of fatty acids on glucose-stimulated insulin secretion from isolated pancreatic islets.

Objective: To determine the effect of this compound on insulin secretion at basal and stimulatory glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA (fatty acid-free)

-

Glucose solutions in KRB (e.g., 2.8 mM for basal and 16.7 mM or 20 mM for stimulation)

-

This compound stock solution (e.g., in DMSO)

-

GPR40 antagonist (e.g., GW1100) for mechanism validation (optional)

-

Multi-well plates (24-well)

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into the wells of a 24-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

-

Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing 2.8 mM glucose, with or without the desired concentration of this compound (and vehicle control, e.g., DMSO). Incubate for 45-60 minutes at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.

-

Stimulated Secretion: Following the basal incubation, replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM or 20 mM), with or without this compound. Incubate for 45-60 minutes at 37°C. Collect the supernatant for insulin measurement.

-

(Optional) GPR40 Antagonism: To confirm the role of GPR40, include a condition with the GPR40 antagonist GW1100 in the presence of this compound and high glucose.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) or as a fold-change relative to the control conditions.

Intracellular Calcium Measurement in MIN6 Cells

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.

Objective: To determine if this compound induces an increase in intracellular calcium in a pancreatic beta-cell line.

Materials:

-

MIN6 cells

-

Culture medium for MIN6 cells

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Fura-2 AM

-

Pluronic F-127

-

This compound stock solution

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Seeding: Seed MIN6 cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and culture until they reach 70-80% confluency.

-

Fura-2 AM Loading: Prepare a loading buffer containing KRB, Fura-2 AM (typically 2-5 µM), and Pluronic F-127 (0.02%). Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: After loading, wash the cells twice with KRB buffer to remove extracellular dye.

-

Baseline Measurement: Place the coverslip or plate in the fluorescence imaging system. Perfuse with KRB buffer and record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Stimulation: Perfuse the cells with KRB buffer containing the desired concentration of this compound.

-

Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) throughout the experiment.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates a rise in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway of this compound in Insulin Secretion

Caption: Signaling pathway of this compound-mediated potentiation of insulin secretion.

Experimental Workflow for Static Insulin Secretion Assay

Caption: Workflow for a static insulin secretion assay to evaluate this compound.

References

12-POHSA Signaling in Metabolic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Palmitoleoyl-hydroxystearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids that has emerged as a promising regulator of metabolic homeostasis. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, its quantitative effects on key metabolic processes, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and related molecules in the context of metabolic diseases such as type 2 diabetes.

Core Signaling Pathways of this compound

This compound exerts its metabolic effects primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The downstream signaling cascades are cell-type specific, leading to distinct physiological outcomes in pancreatic β-cells and enteroendocrine L-cells.

Signaling in Pancreatic β-Cells: Potentiation of Insulin (B600854) Secretion

In pancreatic β-cells, this compound binding to GPR40 initiates a signaling cascade that augments glucose-stimulated insulin secretion (GSIS). This pathway is predominantly mediated by the Gαq/11 subunit of the heterotrimeric G-protein.

The key steps are as follows:

-

Receptor Activation: this compound binds to and activates GPR40 on the surface of pancreatic β-cells.

-

Gαq/11 Activation: The activated GPR40 catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial release is followed by store-operated calcium entry (SOCE) through the STIM1/Orai1 pathway, leading to a sustained increase in intracellular calcium levels.

-

PKC and PKD1 Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC) and protein kinase D (PKD1).

-

Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC/PKD1 promote the trafficking, priming, and fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.

Signaling in Enteroendocrine L-Cells: Stimulation of GLP-1 Secretion

In enteroendocrine L-cells of the gut, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone. The signaling mechanism in these cells is thought to involve a dual activation of both Gαq/11 and Gαs pathways.

The proposed steps are:

-

Receptor Activation: this compound binds to GPR40 on enteroendocrine L-cells.

-

Dual G-protein Activation: The activated GPR40 engages both Gαq/11 and Gαs proteins.

-

Gαq/11 Pathway: Similar to β-cells, the Gαq/11 pathway leads to PLC activation, IP3 and DAG production, and a subsequent rise in intracellular calcium.

-

Gαs Pathway: The Gαs subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

GLP-1 Secretion: The synergistic action of increased intracellular calcium and PKA activation promotes the exocytosis of GLP-1-containing granules.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound and related compounds on key metabolic parameters. Due to the limited availability of specific quantitative data for this compound, representative data from studies on other FAHFAs and GPR40 agonists are included to provide context.

Table 1: Effect of this compound and Related Compounds on Insulin Secretion

| Compound | Cell/Tissue Type | Glucose (mM) | Compound Conc. | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |

| This compound | Human Islets | 20 | 20 µM | ~1.3 | [1] |

| 9-PAHSA | Human Islets | 20 | 20 µM | ~1.5 | [1] |

| AM-5262 (GPR40 Agonist) | Mouse Islets | 16.7 | 1 µM | ~2.5 | [2] |

| TAK-875 (GPR40 Agonist) | Human Islets | 16.8 | 10 µM | ~1.8 | N/A |

Table 2: Effect of this compound and Related Compounds on GLP-1 Secretion

| Compound | Cell Type | Compound Conc. | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Reference |

| α-Linolenic Acid | STC-1 cells | 12.5 µM | ~5.0 | [3][4] |

| AM-5262 (GPR40 Agonist) | Rat Intestinal Cells | 1 µM | ~4.6 | [2] |

| Berberine | STC-1 cells | 100 µM | ~1.8 | [5] |

Table 3: GPR40 Binding Affinity of Related Compounds

| Compound | Radioligand | Cell Type | Ki (nM) | Reference |

| TAK-875 | [3H]L358 | CHO-K1 | ~20-36 | [6] |

| AM-1638 | [3H]AM-1638 | CHO-K1 | N/A | [6] |

| C1-BODIPY-C12 | N/A | Sf9 cells | ~3000 (Kd) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling and metabolic effects of this compound.

GPR40 Competitive Binding Assay

This assay determines the binding affinity of this compound for the GPR40 receptor.

Workflow:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Express FLAG-tagged human GPR40 in a suitable cell line (e.g., Sf9 or CHO-K1 cells).

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

-

Immobilization:

-

Incubate the cell membranes with anti-FLAG antibody-coated magnetic beads to immobilize the GPR40 receptor.

-

-

Radioligand/Fluorescent Probe Binding:

-

Incubate the GPR40-coated beads with a known concentration of a radiolabeled or fluorescently-labeled GPR40 ligand (e.g., [3H]L358 or C1-BODIPY-C12) in a binding buffer.

-

-

Competition:

-

In parallel, incubate the GPR40-coated beads with the labeled ligand and a range of concentrations of unlabeled this compound.

-

-

Incubation and Washing:

-

Incubate the reactions to allow binding to reach equilibrium.

-

Wash the beads to remove unbound ligand.

-

-

Detection and Analysis:

-

Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a flow cytometer (for fluorescent probes).

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in GPR40-expressing cells.

Workflow:

Methodology:

-

Cell Culture:

-

Culture GPR40-expressing cells, such as MIN6 pancreatic β-cells or STC-1 enteroendocrine cells, on glass coverslips.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye.[9]

-

-

Imaging Setup:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

-

Baseline Measurement:

-

Perfuse the cells with a physiological buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

-

Stimulation:

-

Introduce a solution containing this compound into the perfusion chamber.

-

-

Data Acquisition and Analysis:

-

Continuously record the fluorescence intensities at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Generate a dose-response curve by testing a range of this compound concentrations and determine the EC50 value.

-

In Vitro GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to this compound.

Workflow:

Methodology:

-

Cell Culture:

-

Pre-incubation:

-

Wash the cells and pre-incubate them in a buffer for a defined period to establish a baseline.

-

-

Stimulation:

-

Replace the pre-incubation buffer with a solution containing various concentrations of this compound. It is important to include a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

-

-

Supernatant Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

GLP-1 Measurement:

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

-

Express the results as fold-change over the vehicle control.

-

Pancreatic Islet Perifusion for Insulin Secretion

This dynamic assay measures the biphasic insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Workflow:

Methodology:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice or humans using collagenase digestion.

-

Culture the islets for a short period to allow recovery.

-

-

Perifusion System Setup:

-

Load a known number of islets into perifusion chambers.

-

Set up a perifusion system that allows for the continuous flow of buffer over the islets and the collection of fractions of the effluent.

-

-

Equilibration:

-

Perifuse the islets with a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

-

Stimulation:

-

Switch to a buffer containing a high concentration of glucose (e.g., 16.7 mM) to induce the first and second phases of insulin secretion.

-

In a parallel experiment, use a high-glucose buffer supplemented with this compound to assess its effect on GSIS.

-

-

Fraction Collection:

-

Collect fractions of the perifusate at regular intervals throughout the experiment.

-

-

Insulin Measurement and Data Analysis:

-

Measure the insulin concentration in each fraction using an ELISA.

-

Plot the insulin concentration over time to visualize the biphasic insulin secretion profile and quantify the effects of this compound on both phases of insulin release.

-

Conclusion

This compound is a bioactive lipid with significant potential for the modulation of metabolic pathways. Its ability to potentiate glucose-stimulated insulin secretion and stimulate GLP-1 release through the activation of GPR40 makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for further research into the physiological roles and pharmacological applications of this compound and other FAHFAs. A deeper understanding of the quantitative aspects of this compound's interactions with its target receptors and its downstream effects will be crucial for advancing this promising area of metabolic research.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of hypoxia on GLP-1 secretion – an in vitro study using enteroendocrine STC-1 -cells as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. researchgate.net [researchgate.net]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Emerging Role of 12-Hydroxystearic Acid (12-POHSA) in Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals